

CPI-455 Hydrochloride: A Technical Guide to a Potent KDM5 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPI-455 hydrochloride

Cat. No.: B2875741

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Abstract

This technical guide provides an in-depth overview of **CPI-455 hydrochloride**, a potent and specific pan-inhibitor of the KDM5 family of histone demethylases. The KDM5 enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.^{[1][2][3]} This document details the mechanism of action, biochemical and cellular activity, and preclinical pharmacology of **CPI-455 hydrochloride**. Furthermore, it offers detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to support researchers in their investigation of this compound.

Introduction to KDM5 and the Rationale for Inhibition

The Lysine-Specific Demethylase 5 (KDM5) family, also known as JARID1, comprises four members (KDM5A, KDM5B, KDM5C, and KDM5D) that are iron-dependent dioxygenases.^[3] These enzymes specifically catalyze the demethylation of trimethylated and dimethylated H3K4 (H3K4me3/me2), epigenetic marks crucial for transcriptional activation.^[3] By removing these marks, KDM5 enzymes contribute to the repression of gene expression.

Overexpression and hyperactivity of KDM5 enzymes have been observed in a variety of cancers, including breast, lung, and prostate cancer.^[1] This aberrant activity can lead to the silencing of tumor suppressor genes and the emergence of drug-tolerant persister cells (DTPs), a subpopulation of cancer cells that can survive chemotherapy and contribute to therapeutic relapse.^{[1][4]} Therefore, inhibiting KDM5 activity presents a promising therapeutic strategy to reactivate silenced tumor suppressor genes, eradicate DTPs, and overcome drug resistance.^{[1][2][4]}

CPI-455 Hydrochloride: Chemical and Physical Properties

CPI-455 is a small molecule inhibitor of the KDM5 family. The hydrochloride salt is utilized to improve its pharmaceutical properties.

Property	Value
Chemical Name	CPI-455 hydrochloride
CAS Number	1628208-23-0 (for free base)
Molecular Formula	C ₁₄ H ₁₄ N ₄ O ₂ ·HCl
Molecular Weight	314.77 g/mol ^[5]
Appearance	Solid
Purity	≥99% ^[5]
Solubility	Soluble in DMSO

Mechanism of Action and Biochemical Profile

CPI-455 is a specific, pan-inhibitor of the KDM5 family of enzymes.^{[6][7][8]} It exerts its effect by binding to the active site of the KDM5 enzymes, leading to an increase in global levels of H3K4me3.^{[6][7][8]}

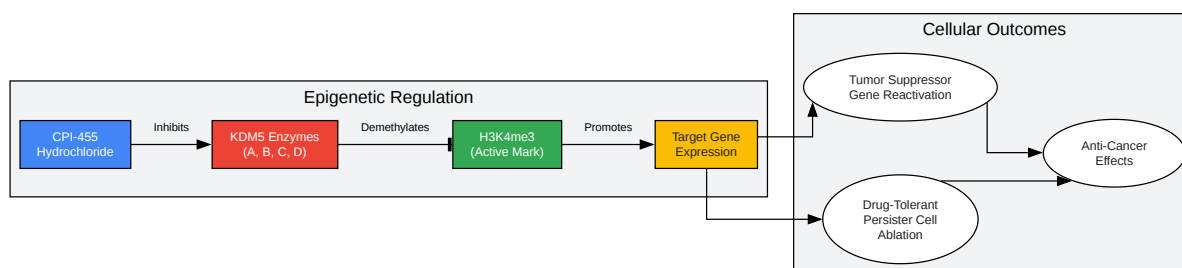
Biochemical Potency and Selectivity

CPI-455 demonstrates potent inhibition of KDM5A with a half-maximal inhibitory concentration (IC50) of 10 nM in enzymatic assays.[6][7][8] It exhibits similar potency against other KDM5 family members.[7] Importantly, CPI-455 displays significant selectivity for the KDM5 family over other histone demethylase families. For instance, it is over 200-fold more selective for KDM5A compared to KDM4C.[7]

Target Enzyme	IC50 (nM)	Selectivity vs. KDM5A
KDM5A	10[6][7][8]	-
KDM5B	Similar to KDM5A[7]	-
KDM5C	Similar to KDM5A[7]	-
KDM4C	~2000	>200-fold[7]
KDM2, KDM3, KDM6, KDM7	-	>200-fold[1]

Signaling Pathway of KDM5 Inhibition

The inhibition of KDM5 by CPI-455 leads to a cascade of events within the cell, ultimately impacting gene expression and cellular phenotype.



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Caption: Mechanism of action of **CPI-455 hydrochloride**.

Preclinical Pharmacology

In Vitro Cellular Activity

CPI-455 has been shown to effectively increase global H3K4me3 levels in a dose-dependent manner in various cancer cell lines.^[7] This leads to a reduction in the number of drug-tolerant persister cells and can enhance the efficacy of standard chemotherapies or targeted agents.^[6]^[7]^[8]

Cell Line	Cancer Type	Observed Effect
MCF-7, T-47D, EFM-19	Luminal Breast Cancer	IC50 values of 35.4, 26.19, and 16.13 μ M, respectively. ^[8]
Multiple Cancer Cell Lines	Various	Decreased number of drug-tolerant persister cells. ^[6] ^[7] ^[8]

In Vivo Activity

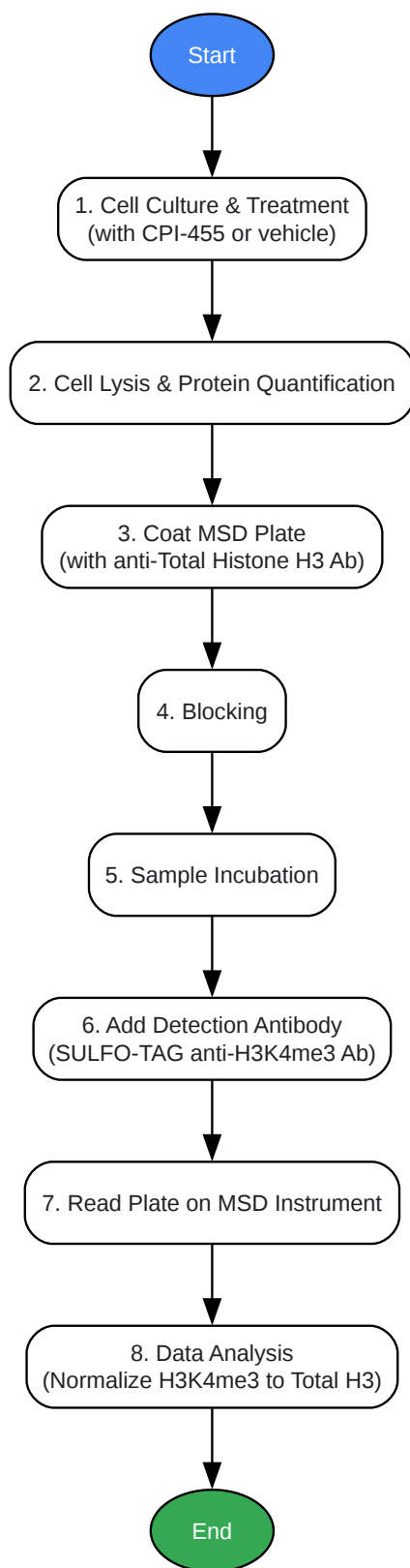
In vivo studies in mouse models have demonstrated the anti-tumor activity of CPI-455. For example, in a xenograft model using C57BL/6 mice, daily intraperitoneal (IP) administration of CPI-455 at doses of 50-70 mg/kg has been shown to elicit protective immunity when used in combination with other agents.^[8]

Experimental Protocols

Global H3K4me3 Quantification by Meso Scale

Discovery (MSD) ELISA

This protocol describes the measurement of global H3K4 trimethylation in cell lysates.



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Caption: Workflow for MSD-based H3K4me3 quantification.

Detailed Methodology:

- **Cell Culture and Treatment:** Plate cells in 6-well plates and treat with various concentrations of CPI-455 or vehicle (e.g., DMSO) for the desired duration (e.g., 4 days).^[1]
- **Cell Lysis:** Harvest cells and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).
- **Plate Coating:** Coat a 96-well MSD plate with a capture antibody against total histone H3 overnight at 4°C.
- **Blocking:** Wash the plate and block with a suitable blocking buffer (e.g., MSD Blocker A) for 1 hour at room temperature.
- **Sample Incubation:** Add cell lysates (e.g., 1-10 µg of total protein) to the wells and incubate for 1-2 hours at room temperature.
- **Detection Antibody Incubation:** Wash the plate and add the SULFO-TAG conjugated detection antibody specific for H3K4me3. Incubate for 1 hour at room temperature.
- **Plate Reading:** Wash the plate, add MSD Read Buffer T, and immediately read the plate on an MSD instrument.
- **Data Analysis:** Quantify the electrochemiluminescence signal. Normalize the H3K4me3 signal to the total histone H3 signal to determine the relative abundance of H3K4me3.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **CPI-455 hydrochloride** in a cancer xenograft model.

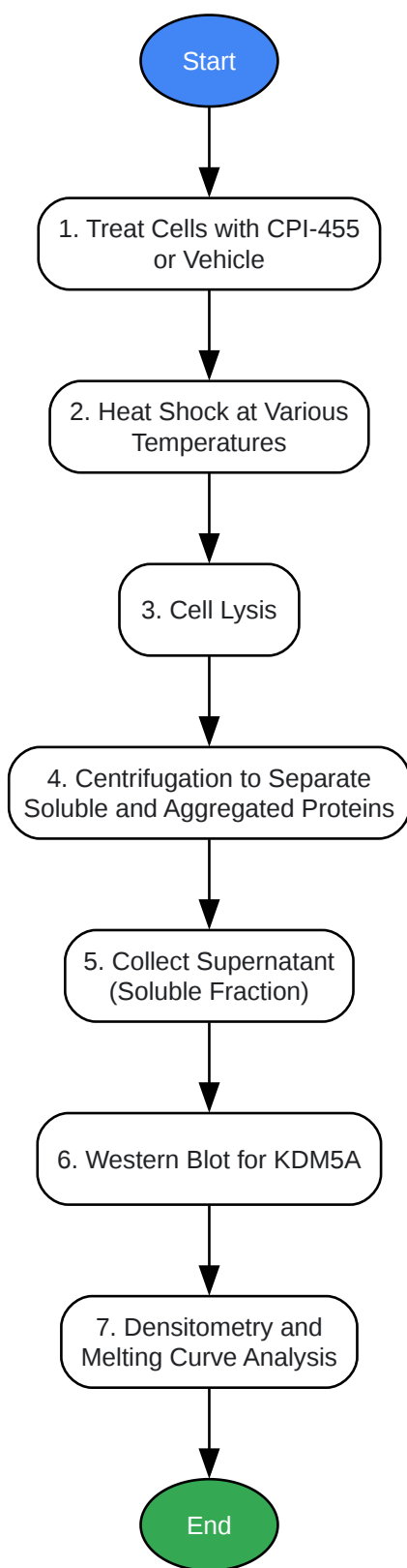
Detailed Methodology:

- **Animal Model:** Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) for the engraftment of human cancer cell lines.

- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- CPI-455 Formulation and Dosing:
 - Formulation: Prepare a dosing solution of **CPI-455 hydrochloride**. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - Dosing: Administer **CPI-455 hydrochloride** via intraperitoneal (IP) injection at a dose of 50-70 mg/kg daily.[\[8\]](#)
- Endpoint Analysis:
 - Continue treatment for a specified period (e.g., 21-28 days).
 - Monitor animal weight and overall health throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure final tumor volume and weight.
 - Tumor tissue can be processed for further analysis, such as immunohistochemistry for H3K4me3 levels or Western blotting.

Cellular Thermal Shift Assay (CETSA) for KDM5A Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

- **Cell Treatment:** Treat intact cells with **CPI-455 hydrochloride** or vehicle (DMSO) for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
- **Heat Shock:** Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- **Sample Preparation:** Carefully collect the supernatant, which contains the soluble, stabilized proteins.
- **Western Blotting:** Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against KDM5A.
- **Data Analysis:** Perform densitometry on the Western blot bands to quantify the amount of soluble KDM5A at each temperature. Plot the relative amount of soluble KDM5A as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of CPI-455 indicates target stabilization and engagement.

Conclusion

CPI-455 hydrochloride is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its potency, selectivity, and demonstrated activity in both in vitro and in vivo models make it a strong candidate for further preclinical development as an anti-cancer therapeutic. The experimental protocols and technical information provided in this guide are intended to facilitate the exploration of CPI-455 and the broader field of KDM5 inhibition in cancer research and drug discovery.

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- To cite this document: BenchChem. [CPI-455 Hydrochloride: A Technical Guide to a Potent KDM5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2875741#pi-455-hydrochloride-as-a-kdm5-inhibitor]

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